molecular formula C23H16BrNO7 B2472073 4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate CAS No. 869079-04-9

4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate

Cat. No. B2472073
CAS RN: 869079-04-9
M. Wt: 498.285
InChI Key: ZVBYHQYITZCDOP-UHFFFAOYSA-N
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Description

4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is a derivative of chromone and has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. In

Scientific Research Applications

Synthesis and Structural Analysis

One prominent application of 4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate in scientific research is in the field of organic synthesis and structural analysis. For example, the compound has been used in the synthesis of novel series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, where its photophysical properties were analyzed indicating intraligand and charge-transfer type transitions (Bonacorso et al., 2018). Furthermore, the compound has been involved in the formation of other complex molecules like 4-(1-methoxycarbonylcyclohexyl)- or 6-bromo-4-(1-methoxycarbonylcyclohexyl)-2-oxochromane-3-carboxylic acid derivatives, demonstrating its versatility in synthesizing compounds with potential pharmacological activities (Kirillov et al., 2015).

Biological Activity and Interaction with DNA

This compound has also been explored for its biological activity. For instance, derivatives of 4-anilinoquinazolines, which include structures similar to 4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate, have exhibited cytotoxic effects and structure-activity relationships, demonstrating the potential for anticancer properties (Jantová et al., 2001). Moreover, certain derivatives have been shown to interact with DNA and induce necrosis of tumor cells, highlighting their potential in cancer therapy and as antiprotease agents (Jantová et al., 2001).

X-ray Crystallography and Structural Elucidation

The compound has also been a subject of structural analysis through methods like X-ray crystallography. Studies have determined the structure of related compounds, providing insights into their molecular framework and potential interaction mechanisms (Kirillov et al., 2015).

properties

IUPAC Name

[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO7/c24-14-1-4-19-13(9-14)10-18(22(27)32-19)17-12-21(26)31-20-11-15(2-3-16(17)20)30-23(28)25-5-7-29-8-6-25/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBYHQYITZCDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate

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